Amino-PEG8-Boc

ADC DAR8 in vivo efficacy

Amino-PEG8-Boc (CAS 756526-06-4), also known as Amino-PEG8-t-butyl ester, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This architecture enables its use as a cleavable 8-unit linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C23H47NO10
Molecular Weight 497.6 g/mol
CAS No. 756526-06-4
Cat. No. B605473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG8-Boc
CAS756526-06-4
SynonymsAmino-PEG8-t-butyl ester
Molecular FormulaC23H47NO10
Molecular Weight497.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3
InChIKeyUMJVFHNJPJVDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG8-Boc (CAS 756526-06-4): Procurement Guide for a High-Purity Heterobifunctional PEG8 Linker


Amino-PEG8-Boc (CAS 756526-06-4), also known as Amino-PEG8-t-butyl ester, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid [1]. This architecture enables its use as a cleavable 8-unit linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) .

Why Amino-PEG8-Boc Cannot Be Casually Substituted with Other PEGn Linkers


Substitution of Amino-PEG8-Boc with a shorter (e.g., PEG4) or longer (e.g., PEG12) analog in ADC or PROTAC synthesis is not functionally equivalent. The precise 8-unit PEG spacer provides a quantifiably distinct balance of hydrophilicity, flexibility, and spatial separation that directly impacts key biophysical and pharmacological outcomes. For instance, DAR8-ADCs synthesized with a PEG8 linker demonstrated significantly better pharmacokinetic (PK) profiles and superior in vivo anti-tumor activity compared to ADCs with a PEG4 linker, underscoring that the length of the PEG chain is a critical parameter for therapeutic efficacy [1].

Quantitative Performance Differentiation of Amino-PEG8-Boc vs. Closest PEGn Analogs


Superior In Vivo Anti-Tumor Efficacy of PEG8 Linkers over PEG4 in DAR8-ADCs

In a direct comparative study of DAR8-ADCs utilizing pendant-type PEG linkers of varying lengths, ADCs constructed with a PEG8 linker demonstrated superior in vivo anti-tumor activity compared to those with a PEG4 linker. This efficacy advantage is a key differentiator for Amino-PEG8-Boc as a starting material for linker synthesis [1].

ADC DAR8 in vivo efficacy

Enhanced Pharmacokinetic (PK) Profile of PEG8-Containing ADCs vs. PEG4 and Non-PEGylated Controls

The length of the PEG chain in an ADC linker is a critical determinant of its in vivo fate. A study comparing DAR8-ADCs found that those with PEG8 and PEG12 linkers exhibited a significantly better pharmacokinetic (PK) profile than DAR8-ADCs with PEG4 linkers and DAR4-ADCs lacking a PEG linker. This confirms that the 8-unit PEG spacer confers a distinct PK advantage [1].

ADC Pharmacokinetics PEGylation

Dose-Dependent Reduction in Aggregation Propensity with Longer PEG Chains (PEG8 vs. PEG4)

A common challenge in high-DAR ADC development is antibody aggregation due to the hydrophobicity of the drug payload. A study assessing the stability of DAR8-ADCs formulated with PEG linkers of different lengths demonstrated a clear, length-dependent reduction in aggregation. The aggregates content was found to decrease as the PEG length increased, meaning that ADCs using PEG8 are less prone to aggregation than those using PEG4 [1].

ADC Aggregation Stability

Potency Ranking in a Cellular Assay Places PEG8 as a High-Performing Linker Length

In an in vitro screening platform for linkers, PEG8 demonstrated significantly higher potency than both shorter (PEG4) and longer (PEG16) PEG chains. The readout for PEG8 was 635.07, which is approximately 2-fold lower than PEG4 (1311.54) and nearly 2-fold lower than PEG16 (1021.21), indicating a more potent interaction in this specific assay context [1].

Linker Potency PEG8 in vitro

High Purity and Monodispersity: >99.8% vs. Typical ≥95% Specifications

The quality and reproducibility of bioconjugation reactions are highly dependent on linker purity. Amino-PEG8-Boc is available from suppliers like MedChemExpress at an analytically confirmed purity of 99.84% , and from Chemscene at 99.85% , which exceeds the typical purity specification of ≥95% found for many PEG linkers from other sources . This high level of monodispersity ensures consistent and predictable conjugation outcomes.

Purity Quality Control Procurement

High-Impact Application Scenarios for Amino-PEG8-Boc Based on Comparative Data


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Superior PK and Reduced Aggregation

Amino-PEG8-Boc is the optimal choice for constructing linkers for ADCs targeting a high drug-to-antibody ratio (e.g., DAR8). The comparative evidence demonstrates that the PEG8 spacer provides a better pharmacokinetic profile and stronger in vivo efficacy than shorter PEG4 linkers, while simultaneously mitigating the aggregation issues commonly associated with hydrophobic payloads at high DAR. This directly addresses key developability challenges in ADC programs [1].

Synthesis of PROTACs Requiring a Precise 8-Unit Flexible Spacer

In the design of PROTACs, the linker length is a critical determinant of ternary complex formation and degradation efficiency. Amino-PEG8-Boc provides a precise, 32.2 Å spacer that is functionally validated as a PEG-based PROTAC linker [1]. Its use ensures a consistent molecular geometry that cannot be reliably replicated with a polydisperse PEG or an imprecisely substituted monodisperse analog, offering a route to more reproducible biological activity in targeted protein degradation.

Oriented Antibody Immobilization for Medical Device Coatings and Surface Functionalization

Amino-PEG8-Boc's derivative, Amino-PEG8-hydrazide-Boc, has been successfully used in a universal, oriented antibody coating (OAC) method for vascular prostheses to enhance endothelialization. This application leverages the PEG8 spacer to present antibodies in a biologically active orientation, converting hydrophobic surfaces to hydrophilic and specifically capturing target cells [2]. This demonstrates the utility of the Amino-PEG8-Boc scaffold in creating advanced biomaterials and medical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG8-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.